molecular formula C14H21NO2 B4573980 2-{[4-(cyclopentyloxy)benzyl]amino}ethanol

2-{[4-(cyclopentyloxy)benzyl]amino}ethanol

Cat. No.: B4573980
M. Wt: 235.32 g/mol
InChI Key: HASMDTAXXKUTTM-UHFFFAOYSA-N
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Description

2-{[4-(cyclopentyloxy)benzyl]amino}ethanol is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.157228913 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Renewable Benzyl Alcohol Production

A study explored the de novo biosynthesis of benzyl alcohol from renewable glucose in Escherichia coli, utilizing a non-natural pathway. This approach demonstrates the potential of metabolic engineering in producing valuable chemicals from sustainable resources, highlighting an innovative application of amino alcohol derivatives in biotechnological processes (Pugh et al., 2015).

Heterocycles Building Block

Research on the synthesis and conformation of benzoxazole methyl ester reveals its utility as a versatile building block for creating complex heterocyclic structures. This work underscores the importance of amino alcohol derivatives in facilitating the construction of molecules with potential pharmaceutical applications (Saeed et al., 2021).

Receptor Differentiation

Amino alcohol derivatives have been instrumental in differentiating β-receptor populations into β-1 and β-2 types. This differentiation is crucial for understanding receptor function and pharmacodynamics, providing insights into the development of targeted therapeutics (Lands et al., 1967).

Photophysical Studies

The synthesis and photostability studies of NIR probes with various terminals on benzo[a]phenoxazines demonstrate the role of amino alcohol derivatives in the development of photostable compounds for biological imaging applications. This research contributes to the advancement of diagnostic and therapeutic tools (Raju et al., 2016).

Solid Phase Carbohydrate Synthesis

A linker for solid-phase carbohydrate synthesis, allowing for the introduction of variable anomeric functionality, showcases the utility of amino alcohol derivatives in facilitating the synthesis of complex carbohydrates. This application is particularly relevant in the field of glycoscience, where precise molecular construction is essential (Weigelt & Magnusson, 1998).

Properties

IUPAC Name

2-[(4-cyclopentyloxyphenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c16-10-9-15-11-12-5-7-14(8-6-12)17-13-3-1-2-4-13/h5-8,13,15-16H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASMDTAXXKUTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)CNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.